N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position, a pyridin-2-ylmethyl group, and a 2,3-dihydrobenzo[b][1,4]dioxine-carboxamide moiety. Its design leverages hybrid pharmacophores: the benzothiazole scaffold is known for antimicrobial and antitumor properties, while the dihydrobenzo[b][1,4]dioxine unit enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-28-16-9-10-17-21(12-16)31-23(25-17)26(13-15-6-4-5-11-24-15)22(27)20-14-29-18-7-2-3-8-19(18)30-20/h2-12,20H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOUUKFJURDALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews its biological activity based on recent research findings, including synthesis methods, biological evaluations, and potential mechanisms of action.
1. Chemical Structure and Properties
The compound features a complex structure that includes a methoxy-substituted benzo[d]thiazole moiety and a pyridine ring. The presence of the carboxamide functional group may enhance its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H19N3O4S |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 941926-36-9 |
2. Synthesis
The synthesis of this compound typically involves several steps, including the formation of the thiazole and dioxine rings through various chemical reactions. Methods such as copper-catalyzed N-arylation and other coupling reactions are commonly employed to achieve the desired structure .
3.1 Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activities. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest .
Key Findings:
- Inhibition of Cell Proliferation: The compound significantly inhibited the growth of A431 and A549 cells in vitro.
- Apoptosis Induction: Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells.
- Cell Cycle Arrest: Western blot assays indicated that the compound affects key proteins involved in cell cycle regulation.
3.2 Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. It was found to decrease the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, suggesting a dual role in combating inflammation alongside tumor growth .
The biological activity of this compound is likely mediated through multiple pathways:
- Interaction with Biological Targets: The compound may interact with specific receptors involved in cell signaling pathways related to cancer progression and inflammation.
- Modulation of Gene Expression: It could influence gene expression patterns associated with apoptosis and inflammation.
Case Study 1: In Vitro Evaluation
A study evaluated the effects of various benzothiazole derivatives on A431 and A549 cells using MTT assays. The results demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Case Study 2: Cytokine Modulation
In a separate experiment using RAW264.7 macrophages, treatment with the compound resulted in a significant reduction in IL-6 and TNF-α levels compared to untreated controls, highlighting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-substituted benzothiazole carboxamides , which are structurally and functionally diverse. Below is a detailed comparison with key analogs:
Structural Analogues
Bioactivity and Mechanism
- Antimicrobial Activity: Analog 4g showed MIC values of 2–8 µg/mL against S. aureus and E. coli, attributed to thiazolidinone-mediated disruption of bacterial cell walls . The target compound’s dihydrobenzo[b][1,4]dioxine moiety may improve membrane penetration.
- Enzyme Inhibition : Thiazole-carboxamides (e.g., 2d in ) inhibit kinases (IC₅₀: 0.1–1 µM) via pyridine-thiazole chelation of ATP-binding sites. The target compound’s pyridinylmethyl group could enhance binding to similar targets .
- Cytotoxicity : Compounds like 9c () demonstrated IC₅₀ values of 5–10 µM in cancer cell lines, linked to triazole-thiazole interactions with tubulin . Structural similarities suggest the target compound may share this mechanism.
Structure-Activity Relationships (SAR)
- Benzothiazole Substitution : Methoxy at the 6-position (target compound) vs. chloro (e.g., 4g ) affects electron density and target binding. Methoxy groups often enhance metabolic stability .
- N-Substituents : Pyridin-2-ylmethyl (target) vs. phenethyl (e.g., 1l in ) modulates solubility and steric hindrance. Pyridine-containing analogs show improved pharmacokinetics .
- Hybrid Scaffolds : Dihydrobenzo[b][1,4]dioxine (target) vs. thiazolo[3,2-a]pyrimidine (e.g., 11a ) influences conformational flexibility and bioavailability .
Research Findings and Data Tables
Table 1: Comparative Bioactivity Data
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 451.5 | 3.8 | 0.1 (DMSO) |
| 4g | 389.9 | 4.1 | 0.05 (DMSO) |
| 1l | 513.5 | 2.9 | 0.3 (DMSO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
